{5-[(3,5-Dichlorophenyl)sulfanyl]-4-isopropyl-1-((pyridin-4-YL)methyl)imidazol-2-YL}methanol
CAS No.: 178981-89-0
Cat. No.: VC20908392
Molecular Formula: C19H19Cl2N3OS
Molecular Weight: 408.3 g/mol
* For research use only. Not for human or veterinary use.
![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-isopropyl-1-((pyridin-4-YL)methyl)imidazol-2-YL}methanol - 178981-89-0](/images/no_structure.jpg)
Specification
CAS No. | 178981-89-0 |
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Molecular Formula | C19H19Cl2N3OS |
Molecular Weight | 408.3 g/mol |
IUPAC Name | [5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(pyridin-4-ylmethyl)imidazol-2-yl]methanol |
Standard InChI | InChI=1S/C19H19Cl2N3OS/c1-12(2)18-19(26-16-8-14(20)7-15(21)9-16)24(17(11-25)23-18)10-13-3-5-22-6-4-13/h3-9,12,25H,10-11H2,1-2H3 |
Standard InChI Key | RUVDPSJUTNFOLK-UHFFFAOYSA-N |
SMILES | CC(C)C1=C(N(C(=N1)CO)CC2=CC=NC=C2)SC3=CC(=CC(=C3)Cl)Cl |
Canonical SMILES | CC(C)C1=C(N(C(=N1)CO)CC2=CC=NC=C2)SC3=CC(=CC(=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
The compound {5-[(3,5-Dichlorophenyl)sulfanyl]-4-isopropyl-1-((pyridin-4-YL)methyl)imidazol-2-YL}methanol represents a complex organic molecule built around an imidazole heterocyclic core. This five-membered ring system contains two nitrogen atoms and serves as the central scaffold to which multiple functional groups are attached. The structure features a 3,5-dichlorophenyl group connected via a sulfur linkage (sulfanyl) at position 5 of the imidazole ring, creating a key structural element with potential implications for biological activity. The isopropyl substituent at position 4 contributes hydrophobic character to the molecule, while the pyridin-4-ylmethyl group at position 1 introduces additional nitrogen-containing heterocyclic functionality that could participate in hydrogen bonding or other intermolecular interactions .
The hydroxymethyl group (-CH2OH) attached at position 2 of the imidazole ring represents an important functional group that can participate in hydrogen bonding interactions and potentially serve as a site for further chemical modifications. This functional group diversity contributes to the compound's complex three-dimensional structure and likely influences its physicochemical properties, including solubility, lipophilicity, and potential biological interactions . The presence of multiple heterocyclic motifs (imidazole and pyridine) combined with the 3,5-dichlorophenyl group creates a molecule with distinctive electronic distribution and spatial arrangement.
The molecular structure contains several reactive sites that could participate in various chemical transformations, including nucleophilic and electrophilic reactions. The hydroxyl group represents a potentially reactive functional group that could undergo derivatization reactions such as esterification or etherification, which might be relevant for developing analogs or prodrugs in pharmaceutical research contexts .
Structural Representation
The structure of {5-[(3,5-Dichlorophenyl)sulfanyl]-4-isopropyl-1-((pyridin-4-YL)methyl)imidazol-2-YL}methanol consists of several key components that define its chemical identity and potential reactivity patterns. The imidazole core provides a relatively planar structure with aromatic character, while the various substituents create a three-dimensional molecular architecture with specific spatial relationships. The 3,5-dichlorophenyl group introduces halogen atoms that can influence lipophilicity, membrane permeability, and potential intermolecular interactions through halogen bonding phenomena .
The structure can be represented through various formal systems, including SMILES notation, which provides a linear string representation of the molecular structure. According to PubChem data, the canonical SMILES for this compound is: CC(C)C1=C(N(C(=N1)CO)CC2=CC=NC=C2)SC3=CC(=CC(=C3)Cl)Cl . This string encodes the connectivity pattern of all atoms within the molecule and serves as a standardized representation for computational chemistry applications and database searches.
Nomenclature and Identification Parameters
Chemical Identifiers
The compound {5-[(3,5-Dichlorophenyl)sulfanyl]-4-isopropyl-1-((pyridin-4-YL)methyl)imidazol-2-YL}methanol is registered with several standardized chemical identifiers that facilitate its unambiguous identification in scientific literature and chemical databases. These identifiers serve as critical tools for researchers to access information about the compound across different platforms and information systems .
The compound is registered with the Chemical Abstracts Service (CAS) under the registry number 178981-89-0, which serves as a unique numerical identifier assigned by the American Chemical Society. This identifier is widely used in scientific literature, patents, and regulatory documentation to refer specifically to this chemical entity .
In addition to the CAS registry number, the compound has been assigned several other important identifiers that facilitate its recognition across chemical databases and research platforms. The PubChem CID (Compound Identifier) for this compound is 9844329, which serves as a primary key for accessing detailed information about the compound in the PubChem database maintained by the National Center for Biotechnology Information (NCBI) .
The InChIKey, which is a hashed version of the International Chemical Identifier (InChI), provides another standardized method for representing the compound's structure in a format suitable for computational processing. For this compound, the InChIKey is RUVDPSJUTNFOLK-UHFFFAOYSA-N, where the first 14 characters encode the molecular connectivity, the middle 8 characters represent stereochemistry (if applicable), and the last character indicates the presence of isotopic information .
Systematic and Alternative Names
The compound has several systematic and alternative names that are used in different contexts within the scientific literature. The IUPAC systematic name, which provides a standardized nomenclature based on the compound's structural features, is [5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(pyridin-4-ylmethyl)imidazol-2-yl]methanol . This name systematically describes the arrangement of atoms and functional groups according to established IUPAC rules.
Several alternative names and synonyms have been recorded for this compound, including:
Physical and Chemical Properties
Basic Physical Properties
The compound {5-[(3,5-Dichlorophenyl)sulfanyl]-4-isopropyl-1-((pyridin-4-YL)methyl)imidazol-2-YL}methanol possesses several fundamental physical properties that characterize its nature and behavior under standard conditions. Based on available data from chemical databases and structural analysis, the following properties can be identified :
Structural Properties and Computational Parameters
Several computational parameters can provide insights into the compound's behavior and properties. These parameters, often calculated using computational chemistry methods, include properties related to drug-likeness, potential pharmacokinetic behavior, and molecular interactions :
The compound contains several pharmacophoric features that might be relevant for biological activity, including:
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An imidazole ring, which is a common heterocyclic motif in many bioactive compounds
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A hydroxyl group capable of hydrogen bonding
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A pyridine ring that can participate in hydrogen bonding and π-π interactions
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Chlorine atoms that can engage in halogen bonding and influence lipophilicity
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A sulfanyl (thioether) linkage that affects the electronic distribution and conformational preferences
These structural elements collectively determine the three-dimensional conformation of the molecule and its potential interactions with biological targets such as enzymes or receptors .
Synthesis and Chemical Reactivity
Synthetic Approaches
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Construction of the imidazole core through cyclization reactions using appropriate precursors
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Sequential introduction of the various substituents through regioselective functionalization reactions
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Protection-deprotection strategies to ensure selectivity when introducing multiple functional groups
The introduction of the 3,5-dichlorophenyl sulfanyl group might involve thioether formation reactions between an appropriately functionalized imidazole intermediate and 3,5-dichlorophenyl thiol or a suitable derivative. The hydroxymethyl group could be introduced through reduction of a corresponding ester or aldehyde precursor, or through other functional group transformation approaches .
The synthesis of such complex molecules typically requires careful control of reaction conditions to ensure regioselectivity and to minimize side reactions. Characterization of intermediates and the final product would likely involve advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and possibly X-ray crystallography to confirm the structure.
Chemical Reactivity Profile
Based on the structural features of {5-[(3,5-Dichlorophenyl)sulfanyl]-4-isopropyl-1-((pyridin-4-YL)methyl)imidazol-2-YL}methanol, several aspects of its chemical reactivity can be anticipated. The molecule contains multiple functional groups that could participate in various chemical transformations :
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The hydroxymethyl group (-CH2OH) represents a primary alcohol functionality that could undergo typical alcohol reactions, including:
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Oxidation to form an aldehyde or carboxylic acid
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Esterification with carboxylic acids or acid derivatives
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Etherification through reaction with alkyl halides or other electrophiles
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Conversion to leaving groups (e.g., mesylate, tosylate) for further functionalization
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The imidazole ring, being an aromatic heterocycle, may participate in:
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Electrophilic aromatic substitution reactions, although these would be influenced by the existing substituents
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Coordination with metal ions through the nitrogen atoms
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Acid-base reactions, as imidazoles can function as both acids and bases
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The thioether (sulfanyl) linkage might undergo:
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Oxidation to sulfoxide or sulfone
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Nucleophilic displacement reactions under certain conditions
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The pyridine ring could engage in:
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Nucleophilic aromatic substitution reactions
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Coordination with metal ions through the nitrogen atom
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Protonation under acidic conditions
These potential reactivity patterns provide opportunities for chemical derivatization to create analogs with modified properties or to introduce additional functional groups for specific applications .
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Structure-Property Relationships and Comparative Analysis
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